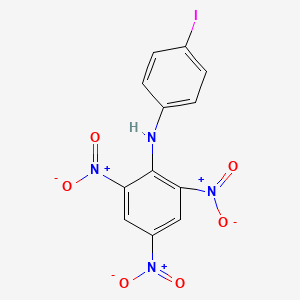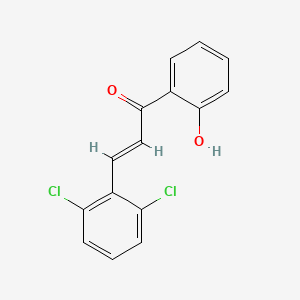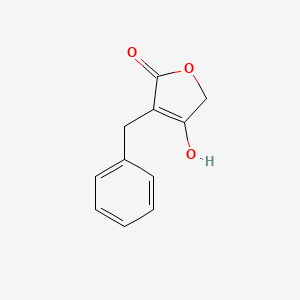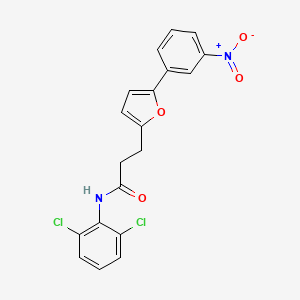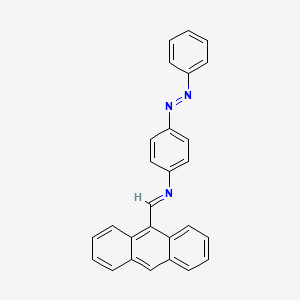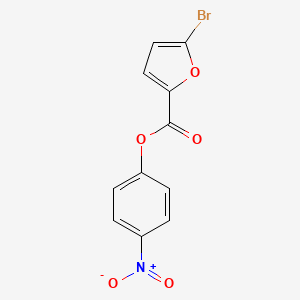
3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea): is a synthetic organic compound with the molecular formula C21H36N4O2 and a molecular weight of 376.55 g/mol . This compound is part of the urea derivatives family and is characterized by its unique structure, which includes a 4-methyl-1,3-phenylene core linked to two dipropylurea groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with dipropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of polymers and other advanced materials .
Biology and Medicine: It can be used in the design of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products .
Wirkmechanismus
The mechanism of action of 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-diisobutylurea)
- 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dibutylurea)
- 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-diethylurea)
- 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dimethylurea)
Comparison: Compared to its similar compounds, 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) is unique due to its specific dipropylurea groups. These groups confer distinct chemical and physical properties, such as solubility, reactivity, and interaction with other molecules. This uniqueness makes it particularly valuable in certain applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
26841-33-8 |
|---|---|
Molekularformel |
C21H36N4O2 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
3-[3-(dipropylcarbamoylamino)-4-methylphenyl]-1,1-dipropylurea |
InChI |
InChI=1S/C21H36N4O2/c1-6-12-24(13-7-2)20(26)22-18-11-10-17(5)19(16-18)23-21(27)25(14-8-3)15-9-4/h10-11,16H,6-9,12-15H2,1-5H3,(H,22,26)(H,23,27) |
InChI-Schlüssel |
OCWHZNDECVZSSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)NC1=CC(=C(C=C1)C)NC(=O)N(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


